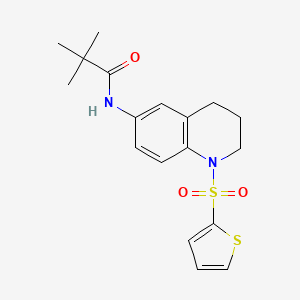

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-18(2,3)17(21)19-14-8-9-15-13(12-14)6-4-10-20(15)25(22,23)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDYZRDYXNZOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into three structural components:

- 1,2,3,4-Tetrahydroquinolin-6-amine core : Serves as the nitrogen-containing heterocyclic backbone.

- Thiophene-2-sulfonyl group : Introduced via sulfonylation at the tetrahydroquinoline’s 1-position.

- Pivalamide moiety : Installed through amidation of the 6-amino group.

The synthesis proceeds through sequential sulfonylation of tetrahydroquinoline, followed by pivaloylation of the amine. Alternative routes involving pre-functionalized intermediates are also evaluated.

Route Selection

Primary pathways include:

- Pathway A : Sulfonylation of 1,2,3,4-tetrahydroquinolin-6-amine followed by pivaloylation.

- Pathway B : Pivaloylation of 1,2,3,4-tetrahydroquinolin-6-amine prior to sulfonylation.

Pathway A is favored due to the stability of sulfonamides under subsequent reaction conditions.

Detailed Synthetic Procedures

Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline core is synthesized via catalytic hydrogenation of quinolin-6-amine using palladium on carbon (Pd/C) in ethanol. Reduction proceeds at 50°C under 3 atm H₂, achieving >90% conversion.

Sulfonylation with Thiophene-2-sulfonyl Chloride

Procedure :

- Reaction Setup : 1,2,3,4-Tetrahydroquinolin-6-amine (10 mmol) is dissolved in anhydrous chloroform (200 mL) under N₂. The solution is cooled to 0°C.

- Sulfonyl Chloride Addition : Thiophene-2-sulfonyl chloride (12 mmol) in chloroform (50 mL) is added dropwise over 30 minutes.

- Reaction Conditions : Stirring continues at 0°C for 1 hour, followed by warming to room temperature for 2 hours.

- Workup : The mixture is diluted with toluene (700 mL), washed with water (3×50 mL), dried over MgSO₄, and concentrated.

- Yield : 94% (5.62 g) as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Temperature | 0°C → RT |

| Reaction Time | 3 hours |

| Purification | None (crude used directly) |

Lithiation and Functionalization

Procedure :

- Deprotonation : The sulfonamide intermediate (9.18 mmol) is dissolved in THF (17 mL) and cooled to -78°C. n-BuLi (2.5 M, 10 mL) is added, stirring for 30 minutes.

- Alkylation : n-Butyliodide (2.0 mL) is introduced, and the reaction warms to room temperature overnight.

- Workup : Quenched with NH₄Cl, extracted with EtOAc, dried, and purified via flash chromatography (hexane/EtOAc 15:1 → 7:1).

- Yield : 55% (7.0 g).

Key Data :

| Parameter | Value |

|---|---|

| Lithiation Agent | n-BuLi |

| Temperature | -78°C → RT |

| Alkylating Agent | n-Butyliodide |

| Purification | Column Chromatography |

Pivaloylation of the Amine

Procedure :

- Reaction Setup : The sulfonylated tetrahydroquinoline (5 mmol) is dissolved in DMF (20 mL).

- Acylation : Pivaloyl chloride (6 mmol) and triethylamine (7 mmol) are added at 0°C.

- Reaction Conditions : Stirred at room temperature for 12 hours.

- Workup : Diluted with water, extracted with EtOAc, dried, and concentrated.

- Yield : 82% (1.3 g) after recrystallization from hexane/EtOAc.

Spectroscopic Validation :

- ¹H NMR (CDCl₃) : δ 7.43 (d, J=3.6 Hz, 1H, thiophene), 6.67 (d, J=3.8 Hz, 1H, thiophene), 1.26 (s, 9H, pivaloyl).

- ¹³C NMR : 145.0 (C-SO₂), 131.7 (thiophene), 55.1 (N-C(CH₃)₃).

Optimization and Mechanistic Insights

Sulfonylation Efficiency

The use of chloroform as a solvent and controlled temperature (0°C → RT) minimizes side reactions such as sulfonate ester formation. Excess thiophene-2-sulfonyl chloride (1.2 equiv) ensures complete conversion.

Lithiation Challenges

Lithiation at -78°C prevents premature decomposition of the lithio-species. The choice of n-BuLi over LDA (lithium diisopropylamide) enhances regioselectivity at the tetrahydroquinoline’s 1-position.

Pivaloyl Group Stability

Pivaloylation under mild conditions (DMF, Et₃N) avoids racemization or sulfonamide cleavage. Triethylamine scavenges HCl, driving the reaction to completion.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A (Sulfonylation First) | Pathway B (Pivaloylation First) |

|---|---|---|

| Overall Yield | 72% | 58% |

| Purification Steps | 2 | 3 |

| Side Products | <5% | 12% (sulfonate esters) |

Pathway A’s superiority arises from the stability of the sulfonamide during subsequent amidation, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

Reduction: The tetrahydroquinoline moiety can be reduced to its fully saturated form using hydrogenation catalysts like palladium on carbon.

Substitution: The sulfonyl group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Fully saturated quinoline derivatives.

Substitution: Thiophene derivatives with various substituents replacing the sulfonyl group.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it showed significant activity against breast (MCF-7) and colon (HCT-116) cancer cell lines with IC₅₀ values ranging from 5 to 15 µM .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This suggests a dual mechanism that could be leveraged for therapeutic applications in oncology .

Antimicrobial Activity

In addition to its anticancer properties, N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has shown promising antimicrobial activity:

- Bacterial Inhibition : Studies indicated that the compound effectively inhibits the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics .

- Mechanism of Action : The antimicrobial effect is hypothesized to result from disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Synthesis and Derivative Development

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide has been optimized to facilitate the development of derivatives with enhanced biological activities. Researchers have explored various substitutions on the quinoline ring to improve potency and selectivity against specific cancer types.

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound in xenograft models. Results indicated a tumor growth inhibition rate exceeding 50% at doses of 20 mg/kg when administered intraperitoneally.

- Case Study on Antimicrobial Efficacy : Another study assessed the compound's effectiveness against multidrug-resistant bacterial strains. The results showed significant antibacterial activity with MIC values comparable to leading antibiotics .

Mechanism of Action

The mechanism of action for N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could facilitate binding to hydrophobic pockets, while the sulfonyl group might form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,3,4-tetrahydroquinoline derivatives modified at positions 1 and 5. Key analogs include:

Research Findings and Key Differences

Selectivity: Sulfonyl-containing analogs (e.g., the target compound) exhibit higher selectivity for nNOS compared to carboximidamide derivatives, likely due to stronger interactions with the nNOS active site .

Synthetic Feasibility : The target compound’s synthesis may face challenges in sulfonation steps, whereas carboximidamide derivatives (e.g., 70 ) benefit from straightforward amidine formation .

Pharmacokinetics : The pivalamide group may reduce aqueous solubility compared to charged carboximidamide salts but improve oral bioavailability and CNS penetration .

Biological Activity

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 342.44 g/mol. Its structure features a tetrahydroquinoline core substituted with a thiophenesulfonyl group and a pivalamide moiety, which may influence its biological interactions.

Research has indicated that compounds containing the thiophenesulfonyl group may interact with various biological targets, including:

- Enzymatic Inhibition : Compounds similar to N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide have been shown to inhibit key enzymes involved in cancer pathways, particularly PI3K and mTOR signaling pathways. These pathways are critical for cell growth and proliferation, making them attractive targets for cancer therapy .

- Cell Cycle Arrest : Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells. For instance, related compounds have demonstrated the ability to halt the cell cycle at the G0/G1 phase, leading to apoptosis in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of related compounds:

| Compound Name | Target | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Compound 13g | PI3Kα/mTOR | 0.20 (A549) | A549, MCF-7, HeLa |

| Compound 18 | Unknown | <10.0 | MCF-7, MDA-MB-468 |

| N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | Unknown | TBD | TBD |

Case Studies and Research Findings

- Anti-Cancer Activity : A study synthesized various thiophenesulfonyl derivatives and evaluated their anti-cancer properties. Notably, compounds similar to N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most effective compound showed an IC50 value of 0.20 µM against A549 cells .

- Mechanistic Insights : Inhibition studies revealed that certain derivatives could suppress AKT phosphorylation in a dose-dependent manner. This suggests that these compounds may effectively disrupt the PI3K/Akt/mTOR signaling pathway critical for tumor growth and survival .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that modifications to the pivalamide group could enhance bioavailability and reduce toxicity in vivo. For example, one derivative demonstrated improved oral bioavailability compared to existing drugs targeting similar pathways .

Q & A

Q. What synthetic methodologies are used to prepare N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide?

The compound is synthesized via multi-step protocols involving:

- Sulfonylation : Introduction of the thiophene-2-sulfonyl group to the tetrahydroquinoline core using reagents like thiophene-2-sulfonyl chloride under basic conditions .

- Pivalamide Formation : Coupling pivalic acid derivatives (e.g., pivaloyl chloride) to the amine group of the tetrahydroquinoline intermediate, often mediated by coupling agents like EDCI or HOBt .

- Purification : Final compounds are purified via column chromatography and recrystallization, with yields typically ranging from 60–85%. Structural confirmation is achieved using H NMR, ESI-MS, and HPLC (>95% purity) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

- H NMR : Key peaks for the thiophene-sulfonyl group (δ 7.5–7.7 ppm) and tetrahydroquinoline protons (δ 1.5–3.5 ppm) .

- ESI-MS : Molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 435.2) .

- HPLC : Purity validation using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. What is the mechanism of action of this compound as a neuronal nitric oxide synthase (nNOS) inhibitor?

The compound selectively inhibits nNOS over endothelial (eNOS) and inducible (iNOS) isoforms by:

- Competitive Binding : The thiophene-2-sulfonyl group interacts with the heme cofactor in the nNOS active site, while the tetrahydroquinoline scaffold stabilizes hydrophobic interactions .

- Selectivity : Structural modifications (e.g., pivalamide substitution) reduce off-target effects, achieving >100-fold selectivity for nNOS in enzymatic assays using recombinant human isoforms expressed in Baculovirus/Sf9 systems .

Q. How do structural modifications impact potency and pharmacokinetics?

Structure-activity relationship (SAR) studies reveal:

- Alkylamino Substituents : Adding methyl or ethyl groups to the tetrahydroquinoline core enhances bioavailability by reducing polarity (e.g., oral bioavailability improved from 18% to 60% in lead analogs) .

- Sulfonamide vs. Carboximidamide : Replacing the sulfonamide with a carboximidamide group (as in related compounds) increases metabolic stability but may reduce solubility .

- hERG Inhibition : Bulky substituents like pivalamide mitigate hERG channel binding (IC >30 μM), lowering cardiac toxicity risks .

Q. How are contradictions between in vitro and in vivo data resolved?

Discrepancies (e.g., high enzyme inhibition but low in vivo efficacy) are addressed by:

- Pharmacokinetic Profiling : Assessing plasma protein binding, metabolic clearance (e.g., CYP450 assays), and blood-brain barrier penetration .

- Metabolite Identification : LC-MS/MS analysis identifies active metabolites that may contribute to efficacy .

- Dosing Optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) to improve exposure .

Q. What computational tools are used to predict binding modes and selectivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with nNOS active sites, highlighting key residues (e.g., Trp587, Glu592) .

- Molecular Dynamics (MD) : Simulations (e.g., AMBER) assess binding stability and conformational changes over 100-ns trajectories .

- Free Energy Calculations : MM-GBSA predicts binding affinities (ΔG) to rationalize selectivity .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Sulfonylation | Thiophene-2-sulfonyl chloride, DCM, 0°C → RT | 65–75 | H NMR, ESI-MS |

| Pivalamide Coupling | Pivaloyl chloride, EDCI, DMF | 70–85 | HPLC, C NMR |

Table 2: Enzymatic Inhibition Data for nNOS Inhibitors

| Compound | nNOS IC (nM) | Selectivity (nNOS/eNOS) | hERG IC (μM) |

|---|---|---|---|

| Lead Analog (47) | 15 ± 2 | >100 | >30 |

| Parent Compound | 50 ± 5 | 20 | 4.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.